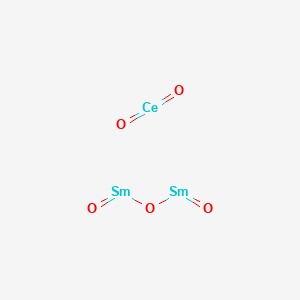![molecular formula C10H11N4Na2O8P B7802461 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B7802461.png)
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate” is a highly integrated device known as AIROCTM CYW20819, which is a Bluetooth® 5.2-compliant, ultra-low-power microcontroller unit (MCU) with an Arm® Cortex®-M4 CPU. This compound is designed to support both Classic Bluetooth® and Bluetooth® Low Energy, making it suitable for a wide range of wireless communication applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of AIROCTM CYW20819 involves the integration of various semiconductor materials and components to form a system on chip (SoC). The process includes:
Semiconductor Fabrication: Using photolithography and etching techniques to create the integrated circuits.
Assembly: Combining the semiconductor die with other components such as capacitors, resistors, and antennas.
Packaging: Encapsulating the assembled components to protect them from environmental factors.
Industrial Production Methods: The industrial production of AIROCTM CYW20819 follows standard semiconductor manufacturing processes, including:
Wafer Fabrication: Producing silicon wafers with multiple integrated circuits.
Die Cutting: Separating individual dies from the wafer.
Testing: Ensuring each die meets performance specifications.
Packaging and Final Testing: Encapsulating the dies and conducting final quality assurance tests
Chemical Reactions Analysis
AIROCTM CYW20819, being an electronic device, does not undergo traditional chemical reactions like oxidation, reduction, or substitution. Instead, its functionality is based on electronic interactions and signal processing. the materials used in its construction, such as silicon and various metals, can undergo reactions during the manufacturing process, such as:
Oxidation: Formation of silicon dioxide layers on silicon wafers.
Doping: Introducing impurities into the silicon to modify its electrical properties.
Etching: Removing specific areas of material to create circuit patterns
Scientific Research Applications
AIROCTM CYW20819 has a wide range of applications in scientific research, including:
Wireless Communication: Used in developing Bluetooth®-enabled devices for data transmission.
Internet of Things (IoT): Integration into IoT devices for smart home applications, wearable technology, and industrial automation.
Medical Devices: Implementation in health monitoring devices for wireless data transfer.
Environmental Monitoring: Utilized in sensors for tracking environmental parameters such as temperature and humidity
Mechanism of Action
The mechanism of action of AIROCTM CYW20819 involves the transmission and reception of Bluetooth® signals. The Arm® Cortex®-M4 CPU processes these signals, enabling communication between devices. The compound’s low-power design ensures efficient energy consumption, making it ideal for battery-operated devices. The Bluetooth® protocol stack manages the connection and data exchange processes, ensuring reliable communication .
Comparison with Similar Compounds
AIROCTM CYW20819 can be compared with other Bluetooth® microcontroller units such as:
AIROCTM CYW20820: Similar to CYW20819 but with additional features and higher performance.
AIROCTM CYW20835: Focuses on Bluetooth® Low Energy applications with enhanced power efficiency.
Nordic Semiconductor nRF52840: Another Bluetooth® 5.2-compliant MCU with similar capabilities but different architecture and features.
The uniqueness of AIROCTM CYW20819 lies in its balanced performance, low power consumption, and dual-mode Bluetooth® support, making it versatile for various applications .
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLCWYVVNBGEE-IDIVVRGQSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)





![potassium;trifluoro-[(E)-2-phenylethenyl]boranuide](/img/structure/B7802443.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B7802451.png)



